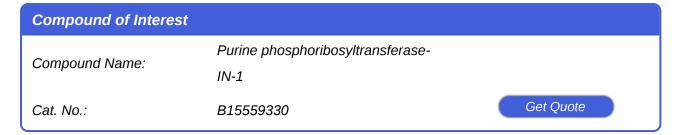


An In-depth Technical Guide to Purine Phosphoribosyltransferase-IN-1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine phosphoribosyltransferase-IN-1, also identified as compound (S,S)-48, is a potent inhibitor of 6-oxopurine purine phosphoribosyltransferases (PRTs). These enzymes are crucial components of the purine salvage pathway in various parasitic organisms, including the causative agents of malaria (Plasmodium falciparum and Plasmodium vivax) and African trypanosomiasis (Trypanosoma brucei). As these parasites are incapable of de novo purine synthesis, they rely on salvaging purines from their hosts, making the PRT enzymes attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, inhibitory activity, and the relevant biochemical pathways associated with **Purine phosphoribosyltransferase-IN-1**.

Chemical Structure and Properties

Purine phosphoribosyltransferase-IN-1 is an acyclic nucleoside bisphosphonate. Its chemical structure is depicted below.

Chemical Structure:

Caption: 2D Chemical Structure of **Purine phosphoribosyltransferase-IN-1**.



Property	Value	
IUPAC Name	Disodium;hydrogen phosphate;[[(2S)-2-[[(2S)-2-(2-amino-6-oxo-1H-purin-9-yl)methoxy-3-hydroxypropoxy]methyl]oxolan-3-yl]methoxy]phosphonic acid	
SMILES	O=P(O[Na])(O[Na])COCINVALID-LINK (O[Na])=O)O)CN1C=NC2=C1N=C(N)NC2=O	
Molecular Formula	C13H18N5Na4O11P2	
Molecular Weight	627.21 g/mol	

Quantitative Data: Inhibitory Activity

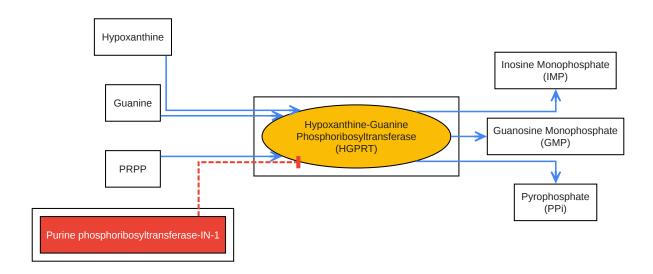
Purine phosphoribosyltransferase-IN-1 demonstrates potent and selective inhibition of parasitic 6-oxopurine PRTs. The inhibitory constants (Ki) against various parasitic enzymes are summarized in the table below, as reported by Klejch et al. (2022).[1][2][3][4]

Target Enzyme	Organism	Ki (nM)
6-oxopurine PRT	Plasmodium falciparum	50
6-oxopurine PRT	Plasmodium vivax	20
6-oxopurine PRT	Trypanosoma brucei	2

Signaling Pathway: The Purine Salvage Pathway

Purine phosphoribosyltransferase-IN-1 targets a key step in the purine salvage pathway. This metabolic route allows organisms to recycle purine bases from the breakdown of nucleic acids, converting them back into nucleoside monophosphates. These products are essential for the synthesis of DNA, RNA, and various cofactors. The following diagram illustrates the purine salvage pathway and the point of inhibition by **Purine phosphoribosyltransferase-IN-1**.





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Caption: The Purine Salvage Pathway and Inhibition by **Purine phosphoribosyltransferase-IN-1**.

Experimental Protocols: Enzyme Inhibition Assay

The determination of the inhibitory constants (Ki) for **Purine phosphoribosyltransferase-IN-1** was performed using a continuous spectrophotometric assay. The following protocol is based on the methods described for the characterization of similar inhibitors of 6-oxopurine phosphoribosyltransferases.

Objective: To determine the Ki value of **Purine phosphoribosyltransferase-IN-1** against a specific 6-oxopurine phosphoribosyltransferase.

Materials:

- Recombinant 6-oxopurine phosphoribosyltransferase (e.g., from P. falciparum)
- Purine phosphoribosyltransferase-IN-1
- Hypoxanthine (substrate)



- 5-phosphoribosyl-α-1-pyrophosphate (PRPP) (substrate)
- Tris-HCl buffer (pH 7.4)
- Magnesium chloride (MgCl2)
- UV-transparent 96-well plates or cuvettes
- Spectrophotometer capable of reading at 245 nm

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the enzyme in Tris-HCl buffer.
 - Prepare stock solutions of hypoxanthine, PRPP, and Purine phosphoribosyltransferase IN-1 in the appropriate solvent (typically aqueous buffer).
 - Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2.
- Assay Setup:
 - The assay is performed in a final volume of 200 μL in a 96-well plate.
 - A range of concentrations of the inhibitor, Purine phosphoribosyltransferase-IN-1, are
 pre-incubated with the enzyme in the assay buffer for a specified time (e.g., 10 minutes) at
 a constant temperature (e.g., 25°C).
 - A control reaction without the inhibitor is also prepared.
- Enzymatic Reaction and Measurement:
 - The reaction is initiated by the addition of the substrates, hypoxanthine and PRPP, at various concentrations.
 - The conversion of hypoxanthine to inosine monophosphate (IMP) is monitored by the decrease in absorbance at 245 nm, which corresponds to the consumption of





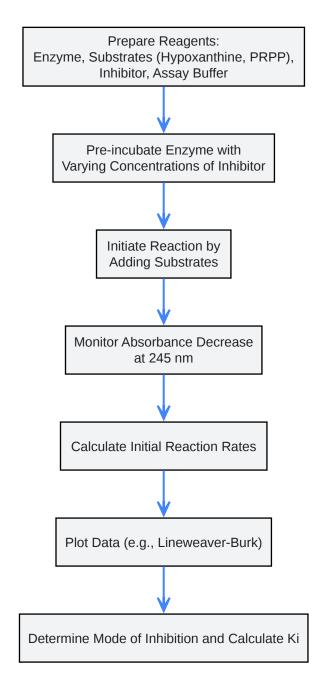


hypoxanthine.

- The initial reaction rates are recorded for each inhibitor and substrate concentration.
- Data Analysis:
 - The initial velocity data are plotted against the substrate concentration for each inhibitor concentration.
 - The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined by analyzing the Lineweaver-Burk or other suitable plots.
 - The Ki value is calculated by fitting the data to the appropriate inhibition model using nonlinear regression analysis software.

Experimental Workflow:





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Caption: Workflow for Determining the Inhibitory Constant (Ki) of **Purine phosphoribosyltransferase-IN-1**.

Conclusion

Purine phosphoribosyltransferase-IN-1 is a highly potent and specific inhibitor of parasitic 6-oxopurine phosphoribosyltransferases. Its mechanism of action, targeting the essential purine salvage pathway, makes it a promising lead compound for the development of novel



antiparasitic drugs. The detailed chemical, quantitative, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of infectious diseases. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this compound.

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